methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate
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Overview
Description
Methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate is a complex organic compound that belongs to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (206195 Da), LogP (100), and water solubility (1084e+004 mg/L at 25°C), suggest that it may have good bioavailability .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is soluble in ethanol and benzene , suggesting that its action may be influenced by the presence of these solvents in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . These methods are favored for their efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure purity and consistency. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Used to modify the oxidation state of the compound, often to increase stability.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more stable, less reactive forms of the compound.
Scientific Research Applications
Methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
Coumarin derivatives: Known for their diverse pharmacological properties, including anti-coagulant and anti-inflammatory effects.
Indole derivatives: Possess a similar aromatic structure and are widely studied for their therapeutic potential.
Properties
IUPAC Name |
methyl 2-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)12-8-4-5-9-13(12)17-14-10-6-2-3-7-11(10)16(19)21-14/h2-9,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRBXIHSHXGQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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